Ethyl 2-(methoxymethyl)pyrrolidine-2-carboxylate
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Overview
Description
Ethyl 2-(methoxymethyl)pyrrolidine-2-carboxylate is a chemical compound with the molecular formula C9H17NO3 and a molecular weight of 187.23 g/mol . It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle, and features an ethyl ester and a methoxymethyl group attached to the pyrrolidine ring.
Preparation Methods
The synthesis of Ethyl 2-(methoxymethyl)pyrrolidine-2-carboxylate typically involves the reaction of pyrrolidine derivatives with appropriate reagents under controlled conditions. One common method involves the reaction of pyrrolidine with ethyl chloroformate and methoxymethyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity .
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Ethyl 2-(methoxymethyl)pyrrolidine-2-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride to yield alcohol derivatives.
Substitution: Nucleophilic substitution reactions can occur at the methoxymethyl group, where nucleophiles like amines or thiols replace the methoxy group.
Scientific Research Applications
Ethyl 2-(methoxymethyl)pyrrolidine-2-carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a drug candidate for treating various diseases.
Mechanism of Action
The mechanism of action of Ethyl 2-(methoxymethyl)pyrrolidine-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymes, leading to the formation of active metabolites that exert biological effects. It may also interact with cellular receptors, modulating signaling pathways and influencing cellular functions .
Comparison with Similar Compounds
Ethyl 2-(methoxymethyl)pyrrolidine-2-carboxylate can be compared with other pyrrolidine derivatives such as:
N-Ethyl-2-pyrrolidone (NEP): Used as a solvent and catalyst in various industrial applications.
N-Methyl-2-pyrrolidone (NMP): Commonly used in the coatings industry and for cleaning metals, glass, and plastics.
The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical reactivity and potential biological activities compared to other pyrrolidine derivatives.
Properties
IUPAC Name |
ethyl 2-(methoxymethyl)pyrrolidine-2-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO3/c1-3-13-8(11)9(7-12-2)5-4-6-10-9/h10H,3-7H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GTAMRCYTYQEDAN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1(CCCN1)COC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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